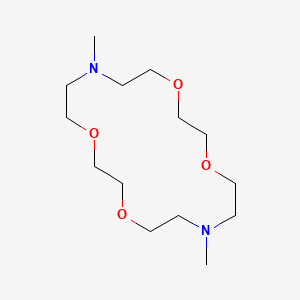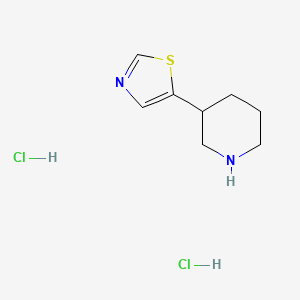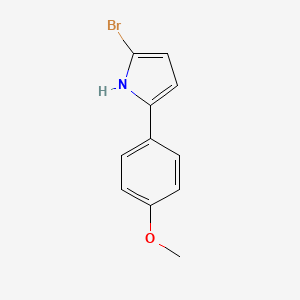![molecular formula C6H7F2N3O B11714094 (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine typically involves the reaction of a difluoromethyl-substituted pyrazole with an appropriate hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and hydroxylamine-containing molecules. Examples include:
- 2-Fluorodeschloroketamine
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets (E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine apart is its specific structural configuration, which imparts unique chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications. From its synthesis to its potential uses in various fields, this compound represents a valuable addition to the toolkit of researchers and industry professionals alike. Further research is needed to fully explore its potential and uncover new applications.
Propriétés
Formule moléculaire |
C6H7F2N3O |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
(NZ)-N-[1-[1-(difluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H7F2N3O/c1-4(10-12)5-2-3-11(9-5)6(7)8/h2-3,6,12H,1H3/b10-4- |
Clé InChI |
SLLZZDJCKBUUAA-WMZJFQQLSA-N |
SMILES isomérique |
C/C(=N/O)/C1=NN(C=C1)C(F)F |
SMILES canonique |
CC(=NO)C1=NN(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)




![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)

